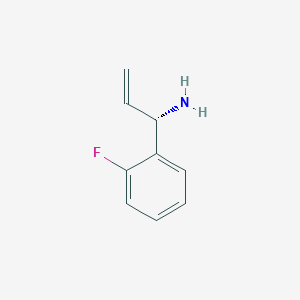![molecular formula C11H17NO B13057528 2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)
2-[(3-Methylbutan-2-YL)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yloxy group. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)oxy]aniline typically involves the reaction of aniline with 3-methylbutan-2-ol in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the use of formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an aqueous medium with a chiral catalyst like pseudoephedrine to achieve high yields and optical purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes. The choice of method depends on the desired purity and yield, as well as cost considerations. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylbutan-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[(3-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with proteins and enzymes involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-(1-methylcyclohexyl)aniline: Similar in structure but with a chlorine atom and a cyclohexyl group.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: Similar but with a methoxy group instead of the 3-methylbutan-2-yloxy group.
Uniqueness
2-[(3-Methylbutan-2-yl)oxy]aniline is unique due to its specific functional group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(3-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9H,12H2,1-3H3 |
InChI-Schlüssel |
WEKOXUPICLKWIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
![Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13057450.png)
![Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13057454.png)

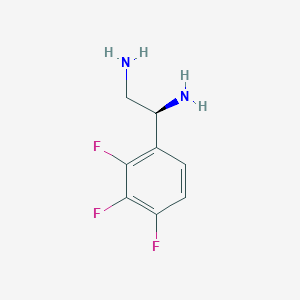
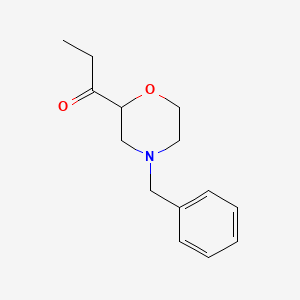
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
![N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B13057476.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)
![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
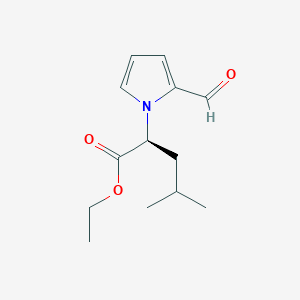
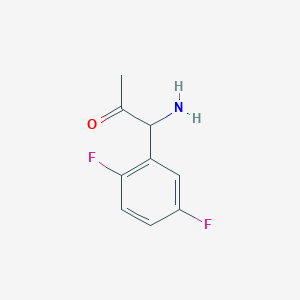
![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)
